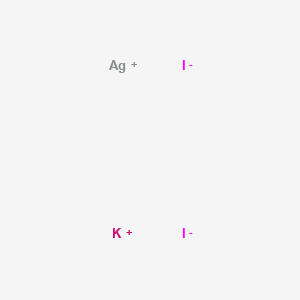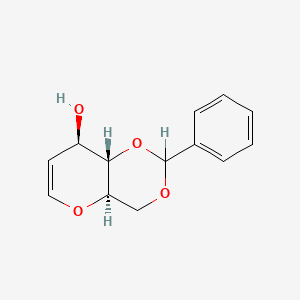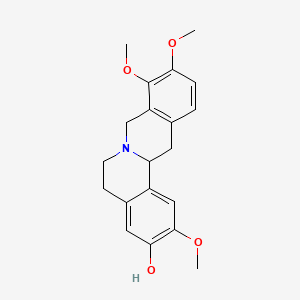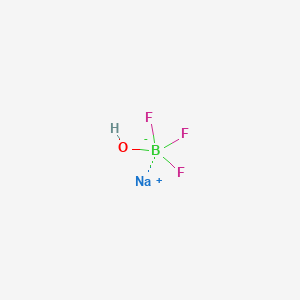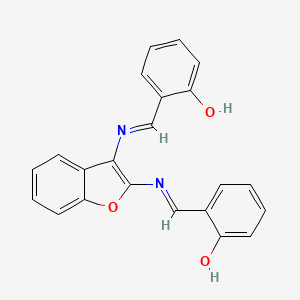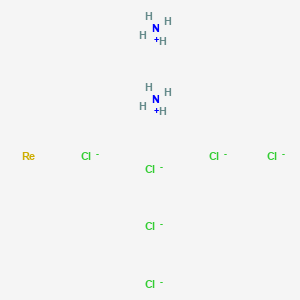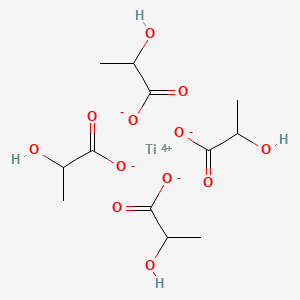
TETRAKIS(ACETATO)BIS(CYCLOPENTADIENYL)D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is an organometallic compound with the molecular formula C18H18O8V2. It is a complex of vanadium, a transition metal, and is known for its unique chemical properties and applications in various fields, including catalysis and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) can be synthesized through the reaction of vanadium pentoxide (V2O5) with cyclopentadiene (C5H6) and acetic acid (CH3COOH). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the acetate or cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, and reducing agents such as hydrogen or hydrazine. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) compounds, while reduction can produce vanadium(II) species .
Wissenschaftliche Forschungsanwendungen
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, particularly in the field of metallodrugs.
Wirkmechanismus
The mechanism of action of tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound facilitates reactions by providing active sites for substrate binding and transformation. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)vanadium(III)
- Tris(cyclopentadienyl)vanadium(III)
- Vanadocene dichloride
Uniqueness
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
11077-92-2 |
|---|---|
Molekularformel |
2C5H5.2C4H6O4V |
Molekulargewicht |
468.248 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


